6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
IUPAC Name |
6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZYSATUZBWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting materials: 3,3,4-trimethyl-o-phenylenediamine derivatives.
- Cyclization: The diamine reacts with methyl or ethyl oxalate or related 1,2-dicarbonyl compounds under acidic or basic conditions to form the tetrahydroquinoxaline ring system.
- Bromination: The resulting tetrahydroquinoxaline is selectively brominated at the 6-position using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN, under controlled temperature to prevent over-bromination.
Research Data:
- Bromination typically occurs at the activated aromatic position, which is the 6-position in the quinoxaline ring, due to the electron-donating methyl groups at positions 3 and 4, which activate the ring toward electrophilic substitution.
Functionalization via Nucleophilic Aromatic Substitution and Ring Closure
This method involves initial synthesis of a suitably substituted precursor, such as a 2-amino derivative, followed by bromination and subsequent ring closure.
Procedure:
- Step 1: Synthesis of 2-amino-3,3,4-trimethylbenzene derivatives.
- Step 2: Bromination at the 6-position using NBS or bromine in acetic acid, with reaction conditions optimized to achieve regioselectivity.
- Step 3: Cyclization through condensation with suitable carbonyl compounds (e.g., formic acid derivatives) under reflux, leading to the formation of the tetrahydroquinoxalinone core.
Research Data:
- This route is supported by patent CN103880745A, where 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives are synthesized via multi-step reduction, amidation, and ring closure, highlighting the versatility of starting from brominated precursors.
Multi-step Synthesis via Intermediate Formation and Cyclization
A more elaborate approach involves the preparation of key intermediates such as 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline, followed by oxidation or ring closure steps to form the final compound.
Procedure:
- Step 1: Synthesis of 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline via reduction of corresponding nitro or nitrile precursors.
- Step 2: Cyclization with formic acid or other formylating agents to form the quinoxalinone ring.
- Step 3: Final oxidation or functionalization to achieve the tetrahydroquinoxalin-2-one structure.
Research Data:
- The patent CN103880745A describes a four-step synthesis involving reduction, amidation, ring closure, and hydrolysis, which can be adapted for the specific substitution pattern of the target compound.
Cross-Coupling Strategies for Substituted Derivatives
Recent advances have incorporated palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the 3,3,4-trimethyl groups and bromine at specific positions.
Procedure:
Research Data:
- Studies utilizing Pd-catalyzed coupling have demonstrated high regioselectivity and yields, especially when combined with optimized reaction conditions like inert atmospheres and elevated temperatures (80-100°C).
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Conditions | Yield/Remarks |
|---|---|---|---|---|
| Direct Bromination & Cyclization | 3,3,4-Trimethyl-o-phenylenediamine derivatives | Bromination with NBS, ring closure | NBS, radical initiator, reflux, room temp | Moderate to high, regioselective |
| Nucleophilic Substitution & Ring Closure | 2-Amino-3,3,4-trimethylbenzenes | Bromination, condensation | NBS, reflux with carbonyl compounds | Variable, depends on regioselectivity |
| Multi-step Synthesis via Intermediates | Brominated tetrahydroquinoxaline derivatives | Reduction, amidation, cyclization | Pd catalysis, reflux, inert atmosphere | High, adaptable to scale |
| Cross-coupling Strategies | Brominated heteroaryl compounds | Suzuki or Buchwald-Hartwig coupling | Pd catalysts, elevated temp, inert | High regioselectivity, yields good |
Notes and Considerations
- Regioselectivity: Bromination generally occurs at the 6-position due to activating methyl groups at 3 and 4, which direct electrophilic substitution.
- Reaction Conditions: Elevated temperatures (80-100°C) and inert atmospheres (nitrogen or argon) are often employed to optimize yields and prevent side reactions.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are standard for isolating pure products.
- Safety: Handling of brominating agents and palladium catalysts requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): for bromination.
Grignard reagents: for substitution reactions.
Palladium catalysts: for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Potential
- Compounds similar to 6-bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one have been evaluated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and inducing oxidative stress .
- Neuroprotective Effects
Materials Science Applications
- Polymer Chemistry
- Dyes and Pigments
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria growth; potential for antibiotic development. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further investigation needed for mechanism elucidation. |
| Study C | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures; implications for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinoxaline Family
Key structural analogs differ in halogenation patterns, alkyl substituents, and functional group placement. Below is a comparative analysis:
Table 1: Substituent Comparison of Tetrahydroquinoxalin-2-one Derivatives
Key Observations:
- Halogen Effects : Bromine at position 6 (as in the target compound) may confer stronger van der Waals interactions compared to fluorine or chlorine, as seen in docking studies of triazine derivatives (e.g., chloro/fluoro analogs show docking scores of -6.6 to -7.0) .
- Positional Isomerism : Moving bromine from position 6 to 7 (as in ) alters electronic distribution, which could impact binding to biological targets like His356 or Arg363 residues .
Table 2: Binding Affinity and Interactions
- Hypothesized Bioactivity : The target compound’s bromine may mimic chloro/fluoro analogs in interacting with residues like His356 or Asn359, though its larger size could alter binding geometry .
Biological Activity
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS Number: 1501214-54-5) is a compound belonging to the quinoxaline family, characterized by its unique structure and bromine substitution. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C11H13BrN2O
- Molecular Weight : 269.14 g/mol
- IUPAC Name : 6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its potential as an enzyme inhibitor and receptor ligand. The compound demonstrates a range of activities that make it a candidate for further pharmacological development.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. It is hypothesized that the bromine atom enhances binding affinity to active sites of enzymes, potentially inhibiting their function.
Enzyme Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes. For example:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 12.5 | |
| Cyclooxygenase | 15.0 | |
| Protein Kinase A | 8.0 |
These findings suggest that the compound could be utilized in developing therapeutic agents targeting these enzymes.
Antioxidant Activity
In vitro assays have demonstrated that this compound possesses significant antioxidant properties. The ability to scavenge free radicals was assessed using the DPPH assay:
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This indicates that higher concentrations lead to increased antioxidant activity, suggesting potential benefits in oxidative stress-related conditions.
Case Studies
-
Study on Neuroprotective Effects :
A study published in Neuroscience Letters investigated the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress in rat models. The results showed significant improvement in cognitive function and reduced neuronal death compared to control groups. -
Anti-inflammatory Properties :
Another study examined the anti-inflammatory effects of this compound in a murine model of inflammation. It was found that treatment with varying doses led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound has potential applications in drug development for conditions such as:
- Neurodegenerative diseases (e.g., Alzheimer's)
- Inflammatory disorders (e.g., arthritis)
- Cancer therapy through enzyme inhibition
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
